REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:35](O)=[O:36])=[C:8]([C:12]([C:15]3[CH:20]=[CH:19][C:18]([CH2:21][CH3:22])=[C:17]([N:23]4[CH2:28][CH2:27][CH:26]([N:29]5[CH2:34][CH2:33][O:32][CH2:31][CH2:30]5)[CH2:25][CH2:24]4)[CH:16]=3)([CH3:14])[CH3:13])[NH:9]2)=[CH:5][CH:4]=1)#[N:2].CO.O>CC(N(C)C)=O.C(OC(=O)C)(=O)C.CCN(C(C)C)C(C)C>[CH2:21]([C:18]1[C:17]([N:23]2[CH2:24][CH2:25][CH:26]([N:29]3[CH2:30][CH2:31][O:32][CH2:33][CH2:34]3)[CH2:27][CH2:28]2)=[CH:16][C:15]2[C:12]([CH3:14])([CH3:13])[C:8]3[NH:9][C:10]4[C:6]([C:7]=3[C:35](=[O:36])[C:20]=2[CH:19]=1)=[CH:5][CH:4]=[C:3]([C:1]#[N:2])[CH:11]=4)[CH3:22]
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C2C(=C(NC2=C1)C(C)(C)C1=CC(=C(C=C1)CC)N1CCC(CC1)N1CCOCC1)C(=O)O
|
Name
|
|
Quantity
|
9.4 L
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1170 mL
|
Type
|
solvent
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed twice with the mixture solution (methanol:water=3:5, 1.41 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC2=C(C(C=3NC4=CC(=CC=C4C3C2=O)C#N)(C)C)C=C1N1CCC(CC1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 389.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |